molecular formula C6H6BrNO B6589728 3-bromo-1-methyl-1,4-dihydropyridin-4-one CAS No. 87875-76-1

3-bromo-1-methyl-1,4-dihydropyridin-4-one

Katalognummer B6589728
CAS-Nummer: 87875-76-1
Molekulargewicht: 188
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“3-bromo-1-methyl-1,4-dihydropyridin-4-one” is a chemical compound with the molecular formula C6H7BrN2O . It is a derivative of 1,4-dihydropyridine, a notable organic scaffold with diverse pharmaceutical applications .


Molecular Structure Analysis

The molecular structure of “3-bromo-1-methyl-1,4-dihydropyridin-4-one” can be represented by the InChI code: 1S/C6H7BrN2O/c1-9-2-4(7)6(10)5(8)3-9/h2-3H,8H2,1H3 . This indicates the presence of a bromine atom, a methyl group, and a nitrogen-oxygen group in the dihydropyridine ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-bromo-1-methyl-1,4-dihydropyridin-4-one” are not fully detailed in the current data. It is known to be a powder at room temperature .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

3-Bromo-1-methyl-1,4-dihydropyridin-4-one is involved in various chemical synthesis processes. For example, a study conducted by El-khouly et al. (2013) involved the microwave-assisted one-pot synthesis of novel condensed 1,4-dihydropyridines carrying the indole moiety. These compounds demonstrated positive alteration in spasmolytic activities when a bromine atom was introduced on the indole ring, indicating the significance of bromo-substituted dihydropyridines in medicinal chemistry (El-khouly et al., 2013). Dagnino et al. (1987) also synthesized dihydropyridine derivatives, demonstrating the versatility of dihydropyridine scaffolds in chemical reactions and their potential as calcium channel antagonists (Dagnino et al., 1987).

Medicinal Applications

Dihydropyridine derivatives, including 3-bromo-1-methyl-1,4-dihydropyridin-4-one, have a wide range of medicinal applications. Sohal (2021) highlights their significance in drug synthesis and as a starting material in synthetic organic chemistry due to their biological applications (Sohal, 2021). Furthermore, studies like the one by Palomino et al. (1989) explore the use of dihydropyridine derivatives for the sustained delivery of drugs to the brain, indicating their potential in addressing neurological disorders (Palomino et al., 1989).

Biological Activity and Toxicity

Research by Ivan et al. (2021) presents the synthesis of new pyrrole derivatives designed as chemical analogs of 1,4-dihydropyridines drugs to develop new calcium channel blockers. Their findings indicate these derivatives as promising molecules with biological activity and low acute toxicity (Ivan et al., 2021). Additionally, the study by Huang et al. (2017) on novel compounds synthesized from pyridyl–pyrazole derivatives demonstrates selective cytotoxicity on tumor cell lines, further underscoring the potential of dihydropyridine derivatives in therapeutic applications (Huang et al., 2017).

Safety and Hazards

The safety information available indicates that “3-bromo-1-methyl-1,4-dihydropyridin-4-one” may pose certain hazards. Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Zukünftige Richtungen

The future directions for “3-bromo-1-methyl-1,4-dihydropyridin-4-one” and similar compounds lie in further exploring their diverse pharmaceutical applications and developing more efficient and green synthetic methodologies . Researchers in the fields of medicinal chemistry and drug development will find the study of these compounds incredibly informative, instructional, and valuable .

Eigenschaften

IUPAC Name

3-bromo-1-methylpyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-8-3-2-6(9)5(7)4-8/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWRCVWCMMHNNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=O)C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-methylpyridin-4(1H)-one

CAS RN

87875-76-1
Record name 3-Bromo-1-methylpyridin-4(1H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-4-pyridinol (308.2 mg, 1.771 mmol) in N,N-dimethylformamide (10 mL, 100 mmol) was added potassium carbonate (371.0 mg, 2.684 mmol) and methyl iodide (133 uL, 2.14 mmol). The reaction was stirred at room temperature for 18 hours. The reaction mixture was filtered and evaporated in vacuo. The crude product was purified via flash chromatography on silica gel (12 g silica, solvent gradient: 0-20% methanol in dichloromethane) to yield 269.9 mg (81%) of 3-bromo-1-methylpyridin-4(1H)-one. LCMS (ESI): M+H=188.2; 1H NMR (400 MHz, DMSO-d6) δ 8.24 (d, J=2.1 Hz, 1H), 7.68 (dd, J=7.4, 2.1 Hz, 1H), 6.21 (d, J=7.4 Hz, 1H), 3.65 (s, 3H).
Quantity
308.2 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
371 mg
Type
reactant
Reaction Step One
Quantity
133 μL
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.